molecular formula C15H27ClN2O5 B2590383 Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate CAS No. 2411199-28-3

Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate

Cat. No. B2590383
CAS RN: 2411199-28-3
M. Wt: 350.84
InChI Key: MGHQIUOJYNGANA-UHFFFAOYSA-N
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Description

Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate , also known by its chemical formula C₁₃H₁₉NO₃ , is a compound with an average mass of 237.295 Da . Its monoisotopic mass is approximately 237.14 Da . Chemically, it falls under the category of carbamates and features a tert-butyl group attached to a phenyl ring via an aminoethyl linker .


Molecular Structure Analysis

The molecular structure of Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate consists of a tert-butyl group (tert-butoxy) linked to a phenyl ring via an aminoethyl bridge. The oxan-4-yl moiety contributes to the compound’s overall structure. For a visual representation, refer to the ChemSpider entry .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is reported to be 75-78°C .
  • Boiling Point : The predicted boiling point is approximately 382.3°C .
  • Density : The estimated density is 1.095 g/cm³ .

properties

IUPAC Name

tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27ClN2O5/c1-14(2,3)23-13(20)18-11-15(4-7-21-8-5-15)22-9-6-17-12(19)10-16/h4-11H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHQIUOJYNGANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)OCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate

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